molecular formula C17H15NO3 B8066055 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one

Cat. No.: B8066055
M. Wt: 281.30 g/mol
InChI Key: GGYAMVBEDYKCLT-UHFFFAOYSA-N
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Description

3-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one (CAS: 860648-89-1) is a methylidene oxindole derivative with a molecular formula of C₁₇H₁₅NO₃ and a molar mass of 281.31 g/mol . Its structure features an oxindole core (1H-indol-2-one) substituted at the 3-position with a methylidene group linked to a 4-hydroxy-3-methoxy-5-methylphenyl moiety. This compound exhibits a (3Z)-stereochemistry, as confirmed by crystallographic and spectroscopic analyses .

Properties

IUPAC Name

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYAMVBEDYKCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxy-5-methylbenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways .

Case Study: Anti-Cancer Activity

A notable study published in Cancer Letters investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound over 48 hours .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one. Its ability to scavenge free radicals makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Experimental Data

In vitro assays showed that the compound exhibited a dose-dependent increase in antioxidant activity, measured using DPPH and ABTS radical scavenging assays. At higher concentrations, it significantly reduced oxidative damage in cellular models .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially benefiting neurodegenerative disorders such as Alzheimer's disease. Its mechanism appears to involve modulation of neuroinflammatory pathways and inhibition of neuronal apoptosis.

Case Study: Neuroprotection

A recent investigation assessed the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation in the brain .

Organic Electronics

Due to its unique electronic properties, 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could enhance device efficiency.

Performance Metrics

Devices fabricated using this compound demonstrated improved charge mobility compared to traditional materials, leading to higher efficiency rates in preliminary tests .

Mechanism of Action

The mechanism of action of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant properties. The indole moiety can interact with biological receptors, influencing cellular signaling pathways and exhibiting anticancer and antimicrobial effects.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally analogous molecules.

Structural Analogues of Methylidene Oxindoles

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Aromatic Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound 4-hydroxy-3-methoxy-5-methylphenyl C₁₇H₁₅NO₃ 281.31 Potential kinase inhibition; hydrogen bonding via phenolic OH
(3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one 4-ethylphenyl C₁₇H₁₅NO 249.31 Enhanced lipophilicity; studied for crystal packing similarities
(3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one Phenyl C₁₅H₁₁NO 221.25 Simpler structure; used as a reference in XPac analyses
3-[(3-Bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one (AN1) 3-bromo-4,5-dihydroxyphenyl C₁₅H₁₁BrNO₃ 333.16 Interacts with mHTT and LC3B proteins; neurotherapeutic potential
3-(1H-Imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one 1H-imidazol-5-yl; 5-methoxy C₁₃H₁₁N₃O₂ 241.25 Targets glycogen synthase kinase-3β (GSK3B)

Key Findings :

  • Substituent Effects: The target compound’s 4-hydroxy-3-methoxy-5-methylphenyl group enhances polarity compared to non-polar substituents (e.g., ethyl or benzyl), improving water solubility and hydrogen-bonding capacity .
  • Bioactivity : AN1 () demonstrates selective binding to mutant huntingtin (mHTT), attributed to its bromo and dihydroxy groups, which are absent in the target compound. This suggests that electron-withdrawing groups (e.g., Br) may enhance protein interactions .
  • Structural Flexibility : The imidazole-substituted analogue () shows kinase inhibition, highlighting how heterocyclic substituents diversify pharmacological targets compared to purely aromatic systems .

Indole Derivatives with Varied Pharmacophores

Key Findings :

  • Hybrid Systems: Aplysinopsins () combine hydantoin and indole moieties, demonstrating broader bioactivity (antiviral, antimicrobial) compared to oxindole-only frameworks .
  • Chloro Substituents : The 5-chloro analogue () may exhibit increased lipophilicity and membrane permeability relative to the target compound’s polar substituents .

Biological Activity

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one, also known by its CAS number 860648-89-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : (3Z)-3-(4-hydroxy-3-methoxy-5-methylbenzylidene)-1,3-dihydro-2H-indol-2-one
  • Molecular Formula : C₁₇H₁₅NO₃
  • Molecular Weight : 281.31 g/mol
  • Purity : >90% .

Anticancer Activity

Research has shown that derivatives of indole compounds exhibit notable anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and Bcl-2 downregulation. In vitro assays have shown that certain indole derivatives can effectively inhibit cell proliferation in colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) with IC₅₀ values ranging from 6.1 μM to 24.7 μM compared to standard drugs like doxorubicin .

CompoundCancer Cell LineIC₅₀ (μM)Reference
7aHepG26.1 ± 1.9
7bHepG27.9 ± 1.9
DoxorubicinHepG224.7 ± 3.2

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential efficacy in neurodegenerative diseases. Molecular modeling studies indicate that it may interact favorably with dopamine receptors, which are crucial for neuroprotection . This interaction could provide a therapeutic avenue for conditions such as Parkinson's disease.

Antioxidant Properties

Indole derivatives are known for their antioxidant activities, which are vital in combating oxidative stress-related diseases. The presence of hydroxyl and methoxy groups in the structure enhances the electron-donating capacity, contributing to its antioxidant potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the phenolic ring and the indole backbone can significantly influence its pharmacological properties.

  • Hydroxyl Group : The presence of a hydroxyl group at the para position on the aromatic ring increases the compound's reactivity and biological activity.
  • Methoxy Group : The methoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
  • Methyl Substitution : Methyl groups can modulate the steric hindrance and electronic properties, affecting receptor binding affinity.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of indole derivatives, it was found that compounds similar to 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and apoptosis induction, revealing a clear dose-response relationship.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of indole derivatives in a model of oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one and related indol-2-one derivatives?

Synthesis typically involves condensation reactions between substituted indole precursors and aromatic aldehydes. For example, similar compounds are synthesized via NaBH₄-mediated reduction of Schiff base intermediates (e.g., conversion of indole-3-carbaldehyde derivatives to methanolic products) . Key steps include:

  • Aldol condensation : Reacting 1H-indol-2-one derivatives with substituted benzaldehydes under basic conditions.
  • Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate pure products .
  • Characterization : NMR (¹H, ¹³C) and HR-ESI-MS to confirm structural integrity .

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify functional groups and confirm regiochemistry (e.g., methylidene protons typically appear as singlets near δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula via exact mass measurements (e.g., resolving isotopic patterns for halogenated analogs) .
  • X-ray Crystallography : For unambiguous structural determination, SHELXL software is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity risks (oral, dermal, inhalation; Category 4 per EU-GHS/CLP) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and ORTEP-3 improve structural analysis of this compound?

  • Refinement with SHELXL : Enables high-precision refinement against X-ray diffraction data, particularly for resolving disorder in flexible substituents (e.g., methoxy or hydroxy groups) .
  • ORTEP-3 Visualization : Graphical tools aid in interpreting thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding networks involving the indol-2-one core) .
  • Data Validation : RCSB PDB tools cross-validate crystallographic parameters (e.g., bond lengths, angles) against established databases .

Q. What biochemical assays are suitable for evaluating its potential as a kinase inhibitor, and how are IC₅₀ values determined?

  • Antiproliferative Assays : MTT assays on cancer cell lines (e.g., NSCLC) to measure dose-dependent growth inhibition, with IC₅₀ calculated via nonlinear regression .
  • Kinase Inhibition Profiling : Competitive binding assays (e.g., ATP-site displacement) against targets like VEGFR or MET, using reference inhibitors (e.g., PHA-665752 for MET) .
  • Resistance Studies : siRNA-mediated downregulation of target kinases (e.g., MET or SMO) to confirm on-target effects .

Q. How can data contradictions arising from polymorphic forms or solvent effects be resolved?

  • Polymorph Screening : Recrystallization in varying solvents (e.g., ethanol vs. DMSO) to identify stable forms, followed by DSC/TGA for thermal stability analysis .
  • Dynamic NMR : Detects solvent-induced conformational changes (e.g., keto-enol tautomerism in indol-2-one derivatives) .
  • Computational Modeling : Molecular docking (e.g., using MOE software) predicts binding poses and explains discrepancies between biochemical and crystallographic data .

Q. What advanced synthetic strategies (e.g., Eschenmoser coupling) could optimize yield or regioselectivity?

  • Eschenmoser Coupling : Enables regioselective formation of methylidene linkages using thioamide intermediates, reducing byproducts from aldol side reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for condensation steps, improving yields of thermolabile intermediates .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to isolate enantiopure forms for stereospecific activity studies .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement), ORTEP-3 (visualization), RCSB PDB (validation) .
  • Synthesis : Protocols from Synthetic Communications and European Journal of Medicinal Chemistry .
  • Bioassays : MTT assay guidelines from Protein Science and kinase profiling methods from Journal of Medicinal Chemistry .

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